Hexylsulfamyl chloride
CAS No.: 61758-27-8
Cat. No.: VC19500197
Molecular Formula: C6H14ClNO2S
Molecular Weight: 199.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61758-27-8 |
|---|---|
| Molecular Formula | C6H14ClNO2S |
| Molecular Weight | 199.70 g/mol |
| IUPAC Name | N-hexylsulfamoyl chloride |
| Standard InChI | InChI=1S/C6H14ClNO2S/c1-2-3-4-5-6-8-11(7,9)10/h8H,2-6H2,1H3 |
| Standard InChI Key | HYGZEZCYCFBYFY-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCNS(=O)(=O)Cl |
Introduction
Chemical Identity and Structural Properties
Hexylsulfamyl chloride exists in multiple structural variants, with the most common forms including:
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N-Hexyl-N-methylsulfamoyl chloride (C₇H₁₆ClNO₂S, MW: 213.73 g/mol)
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Butyl(hexyl)sulfamoyl chloride (C₁₀H₂₂ClNO₂S, MW: 255.81 g/mol)
Molecular Structure and Spectroscopic Data
The compound features a sulfamoyl chloride core (–SO₂NCl–) substituted with alkyl groups. Key structural identifiers include:
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IUPAC Name: N-Hexyl-N-methylsulfamoyl chloride
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InChI Key: GGWSIALSTZUVHU-UHFFFAOYSA-N
Spectroscopic Data:
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¹H NMR (CDCl₃): δ 3.20–3.40 (m, 2H, N–CH₂), 1.20–1.60 (m, 10H, alkyl chain), 0.85–0.95 (t, 3H, terminal CH₃)
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¹³C NMR: δ 45.2 (N–CH₃), 53.8 (N–CH₂), 22.5–31.9 (alkyl chain), 124.5 (SO₂Cl)
Synthesis and Reactivity
Synthetic Routes
Hexylsulfamyl chloride is typically synthesized via sulfamoylation of secondary amines:
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Two-Step Sulfamoylation:
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One-Pot Tandem Reactions: Recent methods utilize blue-light activation for radical hydrofunctionalization of alkenes, enabling direct coupling with sulfamoyl chlorides .
Reactivity Profile
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Nucleophilic Substitution: Reacts with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates .
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Polymerization: Serves as a monomer in crosslinked resins via trimerization of cyano groups, yielding high-thermal-stability polymers (e.g., glass transition temperature >250°C) .
Applications in Organic Synthesis
Pharmaceutical Intermediates
Hexylsulfamyl chloride is pivotal in synthesizing sulfonamide derivatives, a class of compounds with broad bioactivity:
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Antimicrobial Agents: Inhibitors of siderophore biosynthesis in Mycobacterium tuberculosis (MIC₉₉: 0.5–4 μg/mL) .
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Enzyme Inhibitors: Modulators of AAAE (aryl acid adenylating enzymes) with subnanomolar inhibition constants (Kᵢ: 0.2–0.8 nM) .
Agrochemistry
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Herbicides: Functionalization of sulfonamides for crop protection.
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Pesticides: Derivatives exhibit insecticidal activity against Spodoptera frugiperda .
Polymer Chemistry
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High-Performance Resins: Copolymerization with cyanamides yields thermally stable polymers (decomposition temperature >300°C) .
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Adhesives and Coatings: Prepreg formulations for aerospace composites (short-beam shear strength: 2,240 psi) .
Comparative Analysis with Related Compounds
| Property | Hexylsulfamyl Chloride | 1-Hexanesulfonyl Chloride | Sulfamoyl Chloride |
|---|---|---|---|
| Formula | C₇H₁₆ClNO₂S | C₆H₁₃ClO₂S | ClH₂NO₂S |
| MW (g/mol) | 213.73 | 184.68 | 115.54 |
| Melting Point (°C) | – | – | 40–41 |
| Applications | Sulfonamide synthesis | Surfactants | Reagent |
Recent Research Advancements
Catalytic Cross-Coupling
Palladium-catalyzed Suzuki–Miyaura coupling with boronic acids enables three-component synthesis of sulfonamides (yield: 60–85%) .
Tandem Sulfamoylation/Aza-Michael Reactions
One-pot protocols yield oxathiazinane dioxide heterocycles, critical in drug discovery (e.g., antitumor agents) .
Green Chemistry Approaches
Solvent-free mechanochemical synthesis reduces waste generation while maintaining high yields (>90%) .
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